N-[1-(4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
N-[1-(4-Methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a pyridine-piperidine hybrid compound characterized by a trifluoromethyl group at the pyridine’s 3-position and a 4-methoxybenzoyl-substituted piperidine moiety. Its molecular structure combines lipophilic (trifluoromethyl) and polar (methoxybenzoyl) elements, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-25(18-17(20(21,22)23)6-3-11-24-18)15-5-4-12-26(13-15)19(27)14-7-9-16(28-2)10-8-14/h3,6-11,15H,4-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVNOACQNXZXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)OC)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures such as benzimidazole and piperazine derivatives have been reported to exhibit antimicrobial activity. They are known to inhibit microtubule synthesis and cell cycle progression.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting key functional proteins in bacterial cell division. This interaction could lead to the disruption of cell cycle progression and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize.
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds, it can be inferred that it may affect the pathways related to bacterial cell division and growth. The downstream effects could include the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Core Scaffold Variations
- The sulfonyl group may enhance metabolic stability compared to the ester-containing methoxybenzoyl group.
N-Methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine ():
The 1,3,5-trimethylpyrazole sulfonyl substituent introduces a heteroaromatic system, which could modulate interactions with enzymes like CYP450 isoforms. Its molecular weight (431.48 g/mol) is higher than the target compound’s estimated weight (~420–440 g/mol), suggesting differences in bioavailability.
Piperidine/Piperazine Derivatives
- UDO and UDD (): These CYP51 inhibitors feature piperazine or piperidinyl groups linked to trifluoromethylpyridines. UDO’s (S)-(4-chlorophenyl)ethanone side chain and UDD’s dual trifluoromethylphenyl-piperazine design highlight the importance of aromatic and halogenated substituents in antiparasitic activity. Compared to the target compound, UDO/UDD lack the methoxybenzoyl group but share the trifluoromethylpyridine core .
N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
This cyclopentane-piperazine hybrid shares the trifluoromethyl motif but incorporates a tetrahydro-2H-pyran-4-amine group. Its molecular weight (468.2 g/mol) and stereochemical complexity suggest distinct target selectivity compared to the less bulky target compound .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Structural and Functional Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
